- Preparation of pyrimidine derivatives useful as inhibitors of PKC-theta for treating various diseases, World Intellectual Property Organization, , ,
Cas no 943722-09-6 (tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate)
943722-09-6 structure
Product Name:tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate
Numero CAS:943722-09-6
MF:C12H23NO3
MW:229.315923929214
CID:5051525
PubChem ID:25417625
Update Time:2025-09-23
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- trans-n-boc-4-aminomethyl-cyclohexanol
- tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate
- tert-Butyl ((trans-4-hydroxycyclohexyl)methyl)carbamate
- TERT-BUTYL (4-HYDROXYCYCLOHEXYL)METHYLCARBAMATE
- trans-4-[(Boc-amino)methyl]cyclohexanol
- 1-(Boc-aminomethyl)-4-hydroxycyclohexane
- tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate
- trans-(4-hydroxy-cyclohexylmethyl)-carbamic acid tert-butyl ester
- tert-butyl ((1r,4r)-4-hydroxycyclohexyl)methylcarbamate
- (4-hydroxy-cy
- 1,1-Dimethylethyl N-[(cis-4-hydroxycyclohexyl)methyl]carbamate (ACI)
- cis-tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate
- Tert-butyl trans-(4-hydroxycyclohexyl)methylcarbamate
- DTXSID40649614
- tert-butyl-N-[(cis-4-hydroxycyclohexyl)methyl]carbamate
- TERT-BUTYL N-{[(1R,4R)-4-HYDROXYCYCLOHEXYL]METHYL}CARBAMATE
- CS-0142283
- SCHEMBL2177401
- WQB91945
- trans-N-Boc-4-aminomethylcyclohexanol
- trans-4-hydroxy-cyclohexylmethyl-carbamic acid tert-butyl ester
- SCHEMBL1204996
- 4-[(Boc-amino)methyl]cyclohexanol
- CS-0142282
- tert-Butyl((trans-4-hydroxycyclohexyl)methyl)carbamate
- tert-butyl cis-4-hydroxycyclohexyl)methylcarbamate
- DB-119785
- EN300-6197372
- MFCD16620881
- tert-butyl(trans-4-hydroxycyclohexyl)methylcarbamate
- MFCD07369858
- tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate
- tert-Butyl (((1r,4r)-4-hydroxycyclohexyl)methyl)carbamate
- SY238743
- trans-N-Boc-4-Aminomethyl Cyclohexanol
- EN300-6959275
- SB22033
- SCHEMBL1204998
- AS-36632
- trans-4-(bocaminomethyl)cyclohexanol
- SY259928
- BS-26105
- tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
- Trans tert-butyl (4-hydroxycyclohexyl)methylcarbamate
- AKOS022183324
- 1021919-45-8
- 943722-09-6
- XWYVCQSOGJIMPK-UHFFFAOYSA-N
- E81771
- tert-butyl (trans-4-hydroxycyclohexyl)methylcarbamate
- (4-hydroxy-cyclohexylmethyl)-carbamic acid tert-butyl ester
- XWYVCQSOGJIMPK-AOOOYVTPSA-N
- Carbamic acid, N-[(trans-4-hydroxycyclohexyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(cis-4-hydroxycyclohexyl)methyl]carbamate
- tert-butyl N-{[(1s,4s)-4-hydroxycyclohexyl]methyl}carbamate
- CIS-N-BOC-4-AMINOMETHYL-CYCLOHEXANOL
- XWYVCQSOGJIMPK-MGCOHNPYSA-N
- DB-257146
- CS-0205663
- 1188475-96-8
-
- Inchi: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+
- Chiave InChI: XWYVCQSOGJIMPK-AOOOYVTPSA-N
- Sorrisi: C([C@H]1CC[C@@H](O)CC1)NC(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 229.16779360g/mol
- Massa monoisotopica: 229.16779360g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 227
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 58.6
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212923-100mg |
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate |
943722-09-6 | 97% | 100mg |
¥1297.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212923-250mg |
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate |
943722-09-6 | 97% | 250mg |
¥2364.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212923-1g |
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate |
943722-09-6 | 97% | 1g |
¥4867.00 | 2024-04-24 | |
| eNovation Chemicals LLC | Y1249002-100mg |
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate |
943722-09-6 | 97% | 100mg |
$175 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1249002-250mg |
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate |
943722-09-6 | 97% | 250mg |
$260 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1249002-1g |
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate |
943722-09-6 | 97% | 1g |
$500 | 2023-09-04 | |
| 1PlusChem | 1P01XG0S-100mg |
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate |
943722-09-6 | ≥97.0% | 100mg |
$223.00 | 2023-12-16 | |
| 1PlusChem | 1P01XG0S-250mg |
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate |
943722-09-6 | ≥97.0% | 250mg |
$351.00 | 2023-12-16 | |
| 1PlusChem | 1P01XG0S-1g |
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate |
943722-09-6 | ≥97.0% | 1g |
$705.00 | 2023-12-16 |
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- N-[4-(quinolin-4-yloxy)cyclohexyl(methyl)](hetero)arylcarboxamides as androgen receptor antagonists, production and use thereof as medicinal products, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 18 h, rt
Riferimento
- Preparation of naphthylpyrimidine, naphthylpyrazine and naphthylpyridazine analogs and their use as agonists of the Wnt-β-catenin cellular messaging system, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 20 h, rt
Riferimento
- Preparation of quinolinyloxycyclohexylmethylheteroarylcarboxamide derivatives for use as androgen receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Heptane ; 48 h, 10 bar, 80 °C
Riferimento
- Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives, ACS Catalysis, 2020, 10(19), 11365-11370
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Raw materials
- tert-Butyl 4-Hydroxybenzylcarbamate
- Carbamic acid, N-[[cis-4-[(4-nitrobenzoyl)oxy]cyclohexyl]methyl]-, 1,1-dimethylethyl ester
- (4-Oxo-cyclohexylmethyl)carbamic Acid tert-Butyl Ester
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Preparation Products
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Letteratura correlata
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
943722-09-6 (tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso